6-Hydrazinylpyrimidine-2,4(1H,3H)-dione chemical properties
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione chemical properties
<An In-depth Technical Guide to 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Pyrimidine Scaffold
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, commonly known as 6-hydrazinouracil, is a heterocyclic compound of significant interest in medicinal and synthetic organic chemistry. As a derivative of uracil, a fundamental component of nucleic acids, this molecule serves as a versatile building block for the synthesis of a wide array of fused pyrimidine systems.[1][2][3] Its strategic importance lies in the reactive hydrazine moiety attached to the pyrimidine core, which provides a nucleophilic center for constructing complex molecular architectures.[3] These resulting scaffolds, such as pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, are prevalent in compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 6-hydrazinouracil, providing researchers with the foundational knowledge to harness its synthetic potential.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of 6-hydrazinouracil is the first step in its effective utilization. These characteristics are crucial for its identification, purification, and manipulation in a laboratory setting.
Table 1: Physicochemical Properties of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione
| Property | Value | Source |
| Molecular Formula | C4H6N4O2 | [7] |
| Molecular Weight | 142.118 g/mol | [7] |
| Appearance | Solid | [7] |
| Purity | ≥95.0% | [7] |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1)NN | [7] |
| InChI | InChI=1S/C4H6N4O2/c5-8-3-1-6-4(10)7-2(3)9 | [7] |
Spectroscopic Profile:
Synthesis and Purification: A Practical Approach
The most common and efficient synthesis of 6-hydrazinouracil involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the 6-position of the uracil ring with hydrazine.
Protocol 1: Synthesis of 6-Hydrazinouracil from 6-Chlorouracil Derivative
This protocol is adapted from the synthesis of 6-hydrazinyl-1-methyluracil, a closely related derivative.[9]
Rationale: The choice of 6-chlorouracil as a starting material is predicated on the lability of the chloro group, which is a good leaving group for nucleophilic aromatic substitution. Hydrazine hydrate serves as a potent, readily available nucleophile. The reaction is typically carried out at room temperature in an alcoholic solvent, which facilitates the dissolution of the reactants and provides a suitable medium for the reaction to proceed.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend the 6-chlorouracil derivative in ethanol.
-
Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate dropwise at room temperature.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the precipitated product is isolated by filtration.
-
Washing and Drying: The collected solid is washed with ethanol to remove any unreacted starting materials and soluble impurities, and then dried to yield the final product.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 6-hydrazinouracil stems from the reactivity of its hydrazine group. This functional group readily undergoes condensation reactions with various electrophiles, particularly carbonyl compounds, to form hydrazones. These intermediates are pivotal for subsequent intramolecular cyclization reactions to generate fused heterocyclic systems.[4][10][11]
Formation of Hydrazones
The reaction of 6-hydrazinouracil with aldehydes and ketones is a cornerstone of its chemistry, leading to the formation of hydrazone derivatives.[12] This reaction is typically straightforward and proceeds with high yield.
Protocol 2: General Synthesis of Hydrazone Derivatives
This protocol is a generalized procedure based on the reaction of a 6-hydrazinouracil derivative with an aldehyde.[4][9]
Rationale: The condensation reaction between a hydrazine and a carbonyl compound is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration.[13][14] The reaction is often carried out in a protic solvent like a water-alcohol mixture, which facilitates both the dissolution of the reactants and the proton transfer steps involved in the mechanism.[4] Gentle heating is sometimes employed to accelerate the reaction.[4]
Step-by-Step Methodology:
-
Dissolution of Hydrazine: Dissolve the 6-hydrazinouracil derivative in a mixture of water and alcohol.
-
Addition of Carbonyl Compound: Add a solution of the desired aldehyde or ketone in alcohol to the hydrazine solution.
-
Reaction: Heat the reaction mixture for a short period (e.g., 1-2 minutes) to promote the condensation.[4]
-
Isolation: The resulting hydrazone often precipitates from the reaction mixture upon cooling.
-
Purification: The precipitate is collected by filtration and washed with a small amount of alcohol to afford the purified hydrazone.[4]
Cyclization Reactions: Building Fused Heterocycles
The true synthetic power of 6-hydrazinouracil is realized in the subsequent cyclization of its hydrazone derivatives. These reactions lead to the formation of bicyclic and tricyclic systems with significant biological relevance.
Pyrazolo[3,4-d]pyrimidines: One of the most important applications of 6-hydrazinouracil is in the synthesis of pyrazolo[3,4-d]pyrimidines. This scaffold is a bioisostere of purine and is found in numerous compounds with potent biological activities, including as inhibitors of various kinases.[15][16] The synthesis typically involves the oxidative cyclization of a hydrazone intermediate.[9]
Applications in Medicinal Chemistry
The derivatives of 6-hydrazinouracil are of immense interest to drug development professionals due to their wide range of biological activities. The fused heterocyclic systems derived from this scaffold are considered "privileged structures" in medicinal chemistry.
-
Anticancer Activity: Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as anticancer agents.[17] They have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[15][16] Additionally, some derivatives have demonstrated potent inhibitory effects on the growth of various cancer cell lines, including breast, liver, and lung cancer cells.[15][17]
-
Antimicrobial and Antiviral Properties: The pyrimidine core and its fused derivatives are known to exhibit antimicrobial and antiviral activities.[3][4]
-
Enzyme Inhibition: The structural similarity of pyrazolo[3,4-d]pyrimidines to purines allows them to act as competitive inhibitors for enzymes that bind purine-based substrates, such as kinases.[16] Some derivatives have also shown potential as inhibitors of DNA polymerase III.[18]
Safety and Handling
While specific hazard information for 6-hydrazinouracil is not detailed in the provided search results, it is prudent to handle it with the care afforded to all laboratory chemicals. As with related hydrazine compounds like 2-hydrazinopyridine, it may cause skin and eye irritation, as well as respiratory irritation.[19] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione is a highly valuable and versatile reagent in synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its hydrazine moiety make it an ideal starting material for the construction of complex, biologically active molecules. The ability to readily generate diverse fused heterocyclic systems, particularly the medicinally important pyrazolo[3,4-d]pyrimidine scaffold, ensures that 6-hydrazinouracil will continue to be a key building block in the quest for novel therapeutics.
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